3-Amino-2-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 3-Amino-2-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 372091-80-0
VCID: VC0506297
InChI: InChI=1S/C19H14ClN3OS/c20-14-8-6-13(7-9-14)15-11-25-18-17(15)19(24)23(21)16(22-18)10-12-4-2-1-3-5-12/h1-9,11H,10,21H2
SMILES: C1=CC=C(C=C1)CC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)N2N
Molecular Formula: C19H14ClN3OS
Molecular Weight: 367.9g/mol

3-Amino-2-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 372091-80-0

Main Products

VCID: VC0506297

Molecular Formula: C19H14ClN3OS

Molecular Weight: 367.9g/mol

3-Amino-2-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one - 372091-80-0

CAS No. 372091-80-0
Product Name 3-Amino-2-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Molecular Formula C19H14ClN3OS
Molecular Weight 367.9g/mol
IUPAC Name 3-amino-2-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H14ClN3OS/c20-14-8-6-13(7-9-14)15-11-25-18-17(15)19(24)23(21)16(22-18)10-12-4-2-1-3-5-12/h1-9,11H,10,21H2
Standard InChIKey LDFOYZYBHQUPRR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)N2N
Canonical SMILES C1=CC=C(C=C1)CC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)N2N
PubChem Compound 1898844
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator